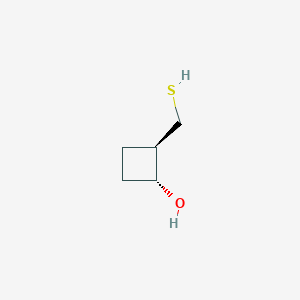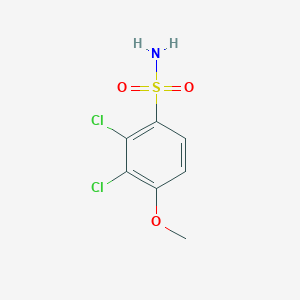
2,3-Dichloro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H7Cl2NO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two chlorine atoms at positions 2 and 3, and a methoxy group at position 4. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-methoxybenzenesulfonamide typically involves the chlorination of 4-methoxybenzenesulfonamide. The reaction is carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzenesulfonamides .
Applications De Recherche Scientifique
2,3-Dichloro-4-methoxybenzenesulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used oxidizing agent with similar chlorinated aromatic structure.
4-Methoxybenzenesulfonamide: A precursor in the synthesis of 2,3-Dichloro-4-methoxybenzenesulfonamide.
N-Benzyl-2,3-dichloro-4-methoxybenzenesulfonamide: A derivative with additional benzyl substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H7Cl2NO3S |
|---|---|
Poids moléculaire |
256.11 g/mol |
Nom IUPAC |
2,3-dichloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3,(H2,10,11,12) |
Clé InChI |
JTCAPZMZOXFHOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)S(=O)(=O)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


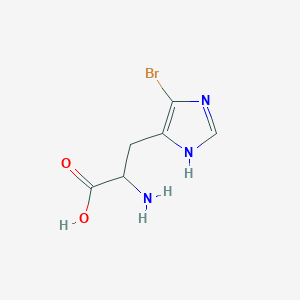
![tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate](/img/structure/B13516061.png)
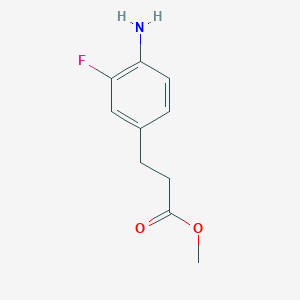
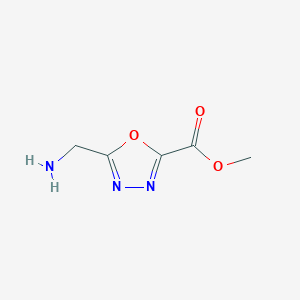
![Tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13516082.png)
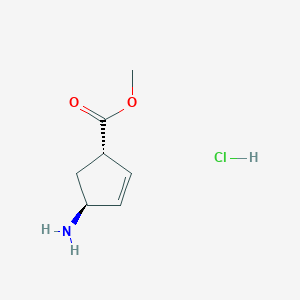
![tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13516096.png)
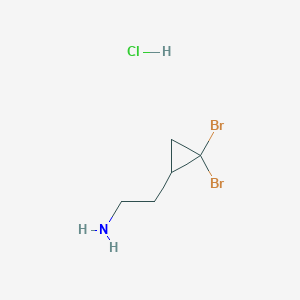
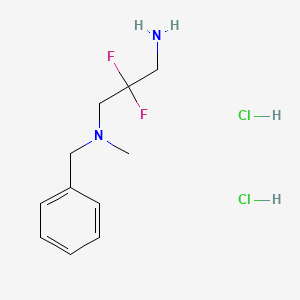
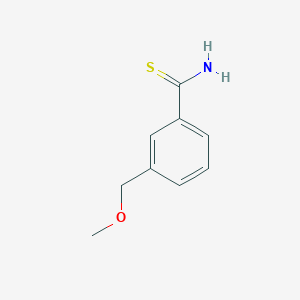

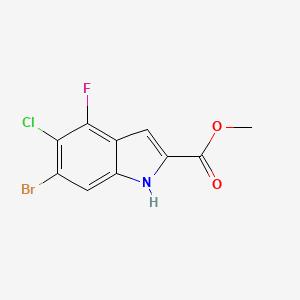
![2',4'-Dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13516141.png)
